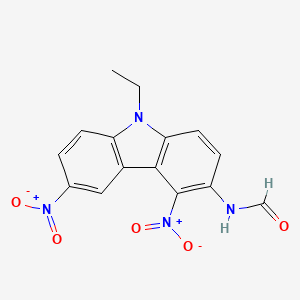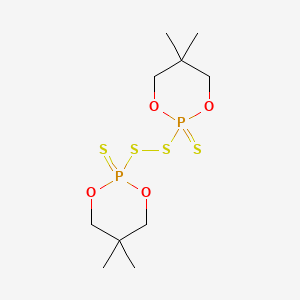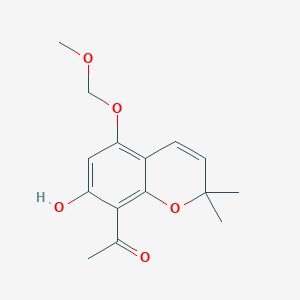![molecular formula C14H11Cl2NO4S B14007229 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene CAS No. 30158-48-6](/img/structure/B14007229.png)
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with chloro, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to introduce the nitro group, followed by sulfonylation and further chlorination to achieve the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-aminobenzene .
Scientific Research Applications
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and enzymes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[(2E)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide
- 4-Chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide
Uniqueness
The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
30158-48-6 |
|---|---|
Molecular Formula |
C14H11Cl2NO4S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-chloro-1-(2-chloro-2-phenylethyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-6-7-14(13(8-11)17(18)19)22(20,21)9-12(16)10-4-2-1-3-5-10/h1-8,12H,9H2 |
InChI Key |
KKOYATSGADPKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



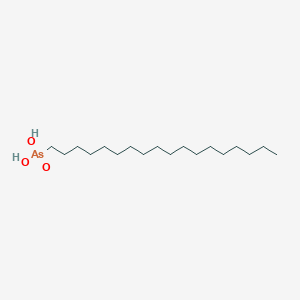
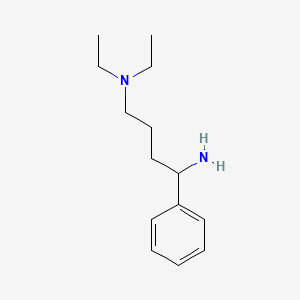

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)


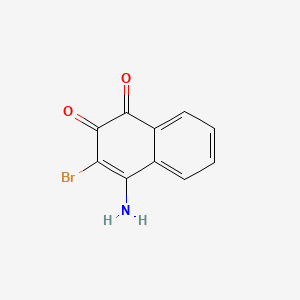

![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
